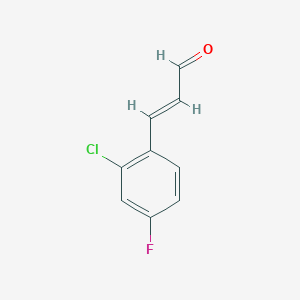

3-(2-Chloro-4-fluorophenyl)acrylaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO |

|---|---|

Molecular Weight |

184.59 g/mol |

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h1-6H/b2-1+ |

InChI Key |

QFOGQBURVXYBSQ-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C=O |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Chloro 4 Fluorophenyl Acrylaldehyde

Regioselective and Stereoselective Approaches to 3-(2-Chloro-4-fluorophenyl)acrylaldehyde

The synthesis of this compound from its logical precursor, 2-chloro-4-fluorobenzaldehyde (B1630644), inherently requires control over regioselectivity and stereoselectivity. Regioselectivity is generally ensured by the nature of the standard reactions used (e.g., aldol (B89426), Wittig), where the new bond forms specifically between the aldehyde carbon and the nucleophilic carbon of the C2 component. The primary challenge lies in controlling the stereoselectivity of the newly formed double bond, leading to either the (E)-isomer (trans) or the (Z)-isomer (cis). The (E)-isomer is typically the thermodynamically more stable and desired product. wikipedia.orgnih.gov

Catalysts are pivotal in directing the stereochemical outcome of olefination reactions. For instance, in an aldol condensation approach between 2-chloro-4-fluorobenzaldehyde and acetaldehyde (B116499), the choice of catalyst can significantly influence the E/Z ratio of the resulting product after dehydration.

Base-Catalyzed Aldol Condensation: Simple bases like sodium hydroxide (B78521) or potassium hydroxide can catalyze the reaction, but often provide mixtures of stereoisomers. magritek.com More sophisticated organocatalysts, such as proline or its derivatives, can offer greater control. These catalysts operate by forming a nucleophilic enamine intermediate with the C2 component (e.g., acetaldehyde or acetone), which then attacks the benzaldehyde (B42025) precursor. The steric environment of the catalyst's transition state can favor the formation of one stereoisomer over the other.

Acid-Catalyzed Aldol Condensation: Acid catalysts promote the reaction by activating the aldehyde carbonyl group toward nucleophilic attack by the enol form of the C2 component. The subsequent dehydration step under acidic conditions typically favors the formation of the more stable (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that offers excellent stereocontrol. In this method, a phosphonate-stabilized carbanion reacts with the aldehyde. The nature of the phosphonate (B1237965) reagent and the reaction conditions dictates the stereoselectivity. wikipedia.orgnrochemistry.com

Unmodified HWE Reagents: Typically, phosphonates like triethyl phosphonoacetate (followed by reduction and oxidation) or related reagents strongly favor the formation of the (E)-alkene due to thermodynamic control in the elimination of the oxaphosphetane intermediate. conicet.gov.aralfa-chemistry.com

Still-Gennari Modification: To favor the (Z)-isomer, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers. nrochemistry.com This kinetic control accelerates the elimination step before equilibration to the more stable trans-intermediate can occur.

| Method | Catalyst/Reagent | Typical Selectivity | Illustrative Conditions |

| Aldol Condensation | NaOH / H₂O | Mixture, favors (E) | 2-chloro-4-fluorobenzaldehyde, Acetaldehyde, 10% NaOH, RT |

| Organocatalytic Aldol | L-Proline | Moderate to Good (E) | 2-chloro-4-fluorobenzaldehyde, Acetone, L-Proline, DMSO |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | High (E) | NaH, THF; then 2-chloro-4-fluorobenzaldehyde |

| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | High (Z) | KHMDS, 18-crown-6, THF, -78 °C |

This table presents illustrative data based on established principles of these reactions for analogous systems.

Ligands are crucial in metal-catalyzed reactions, where they can control reactivity and selectivity by modulating the electronic and steric properties of the metal center. While classic condensation or olefination reactions are more common for this target, metal-catalyzed cross-coupling reactions could also be envisioned. For instance, a Heck-type reaction between 2-chloro-4-fluoro-iodobenzene and acrolein could theoretically form the desired scaffold, although controlling the regioselectivity of addition to acrolein would be a challenge.

In the context of more standard olefination reactions, ligands play a key role when metal-based reagents are used. In the Masamune-Roush modification of the HWE reaction, additives like lithium chloride (LiCl) act as ligands that coordinate to the intermediates. alfa-chemistry.com When combined with a mild base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), this method can promote efficient olefination with high (E)-selectivity, even for base-sensitive substrates.

Multicomponent Reactions (MCRs) Incorporating Precursors to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. tcichemicals.com While no common MCR directly yields this compound, its precursor, 2-chloro-4-fluorobenzaldehyde, is an ideal substrate for a wide range of MCRs to generate more complex molecular scaffolds. The presence of the aldehyde functional group allows it to participate as the electrophilic carbonyl component in many named MCRs.

Hantzsch Dihydropyridine (B1217469) Synthesis: In this reaction, an aldehyde (like 2-chloro-4-fluorobenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine derivative.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones.

Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino carboxamide.

The utility of 2-chloro-4-fluorobenzaldehyde in these reactions highlights its role as a versatile building block in diversity-oriented synthesis. The resulting complex molecules incorporate the 2-chloro-4-fluorophenyl moiety, which is of interest in medicinal chemistry. researchgate.netosi.lvresearchgate.net

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier automation, and greater scalability. beilstein-journals.orgnih.gov The synthesis of this compound via a base-catalyzed aldol condensation is well-suited to a flow process.

A hypothetical flow setup would involve two separate inlet streams:

A solution of 2-chloro-4-fluorobenzaldehyde in a suitable solvent (e.g., ethanol).

A solution of acetaldehyde and a base catalyst (e.g., sodium hydroxide) in the same solvent.

These streams would be pumped into a T-mixer to ensure rapid mixing before entering a heated coil reactor. The precise control over temperature and residence time (the time the reaction mixture spends in the reactor) allows for fine-tuning of the reaction to maximize yield and selectivity while minimizing byproduct formation. The output stream can be directed to an in-line quenching unit (e.g., by adding a stream of dilute acid) and then to a continuous purification system, such as liquid-liquid extraction or crystallization. zenodo.orgjst.org.in

| Parameter | Batch Process (Illustrative) | Flow Process (Hypothetical) | Advantage in Flow |

| Reaction Time | 2-4 hours | 5-15 minutes (residence time) | Increased throughput |

| Temperature | 25-50 °C (difficult to control) | 60-80 °C (precise control) | Higher reaction rates, better selectivity |

| Mixing | Dependent on stirrer speed | Rapid and efficient diffusion mixing | Improved reproducibility |

| Safety | Large volume of reactants, potential for thermal runaway | Small reaction volume at any given time | Inherently safer process |

| Yield | 70-80% | >90% | Enhanced efficiency |

This table compares a conventional batch process with a hypothetical, optimized flow process.

Green Chemistry Principles in the Production of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles applicable to the synthesis of this compound include the use of safer solvents, catalysis, and energy efficiency. gctlc.orgbepls.com

One of the most effective ways to make a synthesis "greener" is to minimize or eliminate the use of volatile organic solvents (VOCs). The aldol condensation, a primary route to this compound, can be adapted to greener conditions.

Aqueous Medium Synthesis: Performing the aldol condensation in water instead of organic solvents is a highly attractive green alternative. Water is non-toxic, non-flammable, and inexpensive. While the organic reactants may have low solubility, the reaction can still proceed, sometimes even at an accelerated rate due to hydrophobic effects. Phase-transfer catalysts may be employed to facilitate the reaction between the aqueous base and the organic reactants. kau.edu.sa

Solvent-Free Synthesis: The reaction can also be conducted under solvent-free conditions. cmu.edu This can be achieved by grinding the solid 2-chloro-4-fluorobenzaldehyde with a solid base catalyst (e.g., solid NaOH or K₂CO₃) and liquid acetaldehyde at room temperature. This mechanochemical approach minimizes waste and energy consumption.

These green approaches not only reduce the environmental impact but can also simplify product work-up, as the product may precipitate from the aqueous medium or be easily isolated from the solid catalyst. researchgate.net

Atom Economy and Waste Minimization Strategies in this compound Synthesis

In line with the principles of green chemistry, the development of synthetic routes with high atom economy and minimal waste generation is a primary goal. Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com

The Claisen-Schmidt condensation is inherently more atom-economical than many other named reactions as, in its ideal form, the only byproduct is water. The theoretical atom economy for the synthesis of this compound from 2-chloro-4-fluorobenzaldehyde and acetaldehyde can be calculated as follows:

Atom Economy Calculation for Claisen-Schmidt Condensation:

Molecular Weight of this compound (C9H6ClFO): 184.59 g/mol

Molecular Weight of 2-Chloro-4-fluorobenzaldehyde (C7H4ClFO): 158.56 g/mol

Molecular Weight of Acetaldehyde (C2H4O): 44.05 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (184.59 / (158.56 + 44.05)) x 100 ≈ 90.1%

This high theoretical atom economy highlights the efficiency of this pathway. To further minimize waste, strategies such as using catalytic amounts of base and implementing solvent-free reaction conditions are highly effective. rsc.orgnih.gov Grinding the solid reactants with a solid base like sodium hydroxide can lead to quantitative yields without the need for a reaction solvent, drastically reducing the generation of volatile organic compound (VOC) waste. nih.gov

In contrast, the Vilsmeier-Haack reaction typically has a lower atom economy due to the use of stoichiometric amounts of DMF and phosphorus oxychloride, which are converted into byproducts. The workup procedure also generates waste streams that require neutralization and disposal.

The E-Factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, defined as the mass ratio of waste to the desired product. scielo.org.mx For the Claisen-Schmidt synthesis of cinnamaldehydes, particularly under solvent-free conditions, the E-factor can be very low, approaching zero in ideal cases where the only waste is water.

The following table provides a qualitative comparison of the green chemistry metrics for the potential synthesis of this compound.

| Methodology | Atom Economy | E-Factor | Waste Minimization Strategies |

| Claisen-Schmidt Condensation | High (approx. 90.1%) | Potentially very low | Solvent-free conditions, use of catalytic base, microwave irradiation to reduce energy consumption. |

| Vilsmeier-Haack Reaction | Moderate to Low | High | Recovery and reuse of solvents, optimization of reagent stoichiometry. |

| Heck Reaction | Moderate | Moderate to High | Use of highly active and recyclable catalysts, optimization of reaction conditions to minimize side products. |

The continuous development of catalytic systems and the adoption of green chemistry principles are crucial for the sustainable production of this compound and other fine chemicals. numberanalytics.comresearchgate.net

Elucidating the Reactivity and Mechanistic Pathways of 3 2 Chloro 4 Fluorophenyl Acrylaldehyde

Electrophilic and Nucleophilic Transformations of the Acrylaldehyde Moiety

The acrylaldehyde group in 3-(2-Chloro-4-fluorophenyl)acrylaldehyde is a classic Michael acceptor, susceptible to conjugate addition by nucleophiles. The electron-withdrawing nature of the aldehyde activates the β-carbon for nucleophilic attack, while the aldehyde itself can undergo reactions with nucleophiles.

Michael Addition Reactions of this compound

The conjugate addition of nucleophiles to the α,β-unsaturated system of this compound is a key transformation. This reaction has been utilized in the synthesis of heterocyclic compounds, such as pyrimidine (B1678525) derivatives, which are of interest in medicinal chemistry.

In a documented synthetic route, this compound serves as a crucial intermediate. It undergoes a reaction with guanidine (B92328), which acts as a dinucleophile. The reaction proceeds via an initial Michael addition of a guanidine nitrogen to the β-carbon of the acrylaldehyde, followed by a subsequent cyclization and dehydration to form a substituted dihydropyrimidine. This transformation is a pivotal step in the synthesis of more complex molecules, as detailed in patent literature describing the preparation of pyrimidine-based kinase inhibitors.

A specific example involves the reaction of (E)-3-(2-chloro-4-fluorophenyl)acrylaldehyde with guanidine carbonate in the presence of a base to yield 2-amino-4-(2-chloro-4-fluorophenyl)-1,4-dihydropyrimidine.

Table 1: Michael Addition Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Application |

|---|

Cycloaddition Reactions Involving this compound (e.g., Diels-Alder)

The carbon-carbon double bond in the acrylaldehyde moiety, being part of a conjugated system and activated by the electron-withdrawing aldehyde group, can theoretically act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In such a reaction, the acrylaldehyde would react with a conjugated diene to form a six-membered ring. rsc.orgacs.orgnih.govorganic-chemistry.orgmasterorganicchemistry.comaccessscience.compearson.comgoogle.com

However, a thorough review of the scientific literature and patent databases did not yield specific examples of this compound being used as a dienophile in a Diels-Alder or other cycloaddition reactions. While the reactivity of cinnamaldehydes in general in such reactions is known, specific experimental data for this particular substituted variant is not documented.

Organocatalytic Activation and Transformations of this compound

Organocatalysis provides a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. Chiral secondary amines can activate cinnamaldehyde (B126680) derivatives through the formation of chiral iminium ions, which lowers the LUMO of the system and allows for highly stereocontrolled conjugate additions of various nucleophiles.

While this is a well-established strategy for asymmetric synthesis, specific research detailing the organocatalytic activation and subsequent transformation of this compound has not been found in the surveyed literature. The application of chiral organocatalysts to this specific substrate for reactions such as asymmetric Michael additions of thiols or malonates remains an unexplored area in the documented research. rsc.orgnih.govresearchgate.netrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Phenyl Ring

The 2-chloro-4-fluorophenyl group of the molecule offers sites for transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond, in particular, can be activated by suitable palladium or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed (e.g., Suzuki-Miyaura, Heck, Sonogashira) Reactions with this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Reaction: This reaction would involve the coupling of the 2-chloro position of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl or vinyl-aryl structure. The presence of the aldehyde functionality can influence the catalytic activity, sometimes requiring specific ligand choice or protection strategies. acs.orgaccessscience.comrsc.orgrsc.orgmdpi.comresearchgate.netnih.govnih.govnih.govugent.be

Heck Reaction: In a Heck reaction, the chloro-substituted phenyl ring would couple with an alkene. However, since the molecule itself contains an alkene, intramolecular reactions could be a possibility, though intermolecular coupling at the aryl-chloride bond is the more conventional transformation. acs.orgorganic-chemistry.orgresearchgate.netrsc.orgrsc.orgugent.beorganic-chemistry.orgbeilstein-journals.orgnih.govnih.gov

Sonogashira Reaction: This coupling involves the reaction of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. rsc.orgmasterorganicchemistry.comnih.govorganic-chemistry.orgbeilstein-journals.orgwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

Despite the synthetic utility of these reactions, a review of the available scientific literature and patents did not reveal specific examples where this compound was used as a substrate in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions. Research has focused on other aspects of its reactivity or its role as a synthetic intermediate without modification of the aryl chloride bond.

Copper-Mediated Coupling Reactions Involving this compound

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the arylation of amines, phenols, and thiols. In the context of this compound, a copper-mediated reaction could potentially be used to couple a nucleophile at the 2-position of the phenyl ring. rsc.orgmdpi.comnih.govorganic-chemistry.orgbeilstein-journals.orgdntb.gov.uaresearchgate.net

However, as with the palladium-catalyzed reactions, there is a lack of specific, documented examples of this compound undergoing copper-mediated cross-coupling reactions in the reviewed scientific and patent literature.

Photochemical and Electrochemical Reactivity of this compound

The reactivity of this compound under photochemical and electrochemical conditions is predicated on its α,β-unsaturated aldehyde functionality. This conjugated system is susceptible to a variety of transformations upon exposure to light or electric current.

Photochemical Reactivity

The photochemical behavior of α,β-unsaturated carbonyl compounds is dominated by E/Z isomerization and [2+2] cycloadditions. For this compound, the most probable photochemical reaction in dilute solution is the isomerization of the thermodynamically more stable E-isomer to the Z-isomer upon irradiation with UV light. This process involves the excitation of the π-electrons to a π* anti-bonding orbital, which reduces the double bond character and allows for rotation around the carbon-carbon single bond.

Studies on various chalcone (B49325) derivatives have shown that photo-irradiation can lead to a photostationary state with a mixture of both isomers. photos.or.krscielo.org.mx The specific wavelengths required for this transformation and the ratio of isomers at equilibrium would be dependent on the substitution pattern of the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound is likely to influence the electronic absorption spectrum and, consequently, the efficiency of photoisomerization. researchgate.net For some chalcones, the presence of certain substituents can either facilitate or hinder the phototransformation into their cis isomers. nih.gov

In more concentrated solutions or in the solid state, [2+2] photodimerization to form cyclobutane (B1203170) derivatives could also be a potential pathway, a known reaction for cinnamates and chalcones. photos.or.kr

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be characterized by the reduction of the α,β-unsaturated aldehyde moiety. Based on studies of cinnamaldehyde, the reduction is likely to proceed in two consecutive one-electron steps. researchgate.net The first step would be the formation of a radical anion, which would be followed by a second electron transfer to form a dianion at a more negative potential. researchgate.net

The stability of these reduced species is generally low, and they are prone to subsequent chemical reactions, such as dimerization. researchgate.net The electron-withdrawing substituents on the phenyl ring of this compound would likely make the initial reduction more favorable (occur at a less negative potential) compared to unsubstituted cinnamaldehyde.

The table below summarizes the expected photochemical and electrochemical reactions based on analogous compounds.

| Reaction Type | Reactant | Conditions | Expected Product(s) | Supporting Evidence from Analogous Systems |

| Photoisomerization | E-3-(2-Chloro-4-fluorophenyl)acrylaldehyde | UV irradiation in solution | Z-3-(2-Chloro-4-fluorophenyl)acrylaldehyde | Studies on chalcone derivatives demonstrate E/Z isomerization upon photo-irradiation. photos.or.krscielo.org.mx |

| Electrochemical Reduction | This compound | Applied potential in an aprotic solvent | Radical anion, dianion, and dimeric products | Cinnamaldehyde undergoes a two-step reduction to a radical anion and then a dianion, with subsequent dimerization. researchgate.net |

Detailed Mechanistic Investigations and Transition State Analysis for Reactions Involving this compound

Detailed mechanistic investigations and transition state analyses for reactions involving this compound are not directly available. However, computational studies on similar α,β-unsaturated carbonyl systems, particularly in the context of nucleophilic additions, provide significant insights into the likely reaction pathways.

Mechanistic Investigations

A primary reaction pathway for α,β-unsaturated aldehydes is the conjugate or Michael addition of nucleophiles to the β-carbon. wikipedia.org The mechanism of such reactions has been computationally studied for the addition of nitromethane (B149229) to cinnamaldehyde in the presence of a secondary amine organocatalyst. nih.gov This study revealed a multi-step process involving the formation of an iminium ion intermediate, which activates the molecule towards nucleophilic attack. The reaction proceeds through a series of transition states and intermediates, ultimately leading to the formation of the Michael adduct. nih.gov

For reactions involving this compound, a similar mechanism is expected for nucleophilic additions. The electron-withdrawing substituents on the phenyl ring would likely enhance the electrophilicity of the β-carbon, potentially increasing the rate of nucleophilic attack.

Transition State Analysis

Transition state analysis provides crucial information about the energy barriers and geometries of the highest energy points along a reaction coordinate. For the nucleophilic addition to α,β-unsaturated ketones, computational studies have been employed to determine the energetics of the transition states. semanticscholar.org These studies indicate that the activation energies are influenced by factors such as reactant stabilization and solvation effects. semanticscholar.org

In a hypothetical nucleophilic addition to this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the β-carbon, with a corresponding redistribution of charge into the conjugated system. The geometry and energy of this transition state would be influenced by the steric and electronic properties of both the nucleophile and the substituted cinnamaldehyde derivative.

The following table outlines a plausible mechanistic pathway for a generic nucleophilic addition to this compound, based on computational studies of related systems.

| Step | Description | Key Intermediates/Transition States | Insights from Analogous Systems |

| 1 | Activation (if catalyzed) | Iminium ion formation with an amine catalyst | Catalyzed Michael additions to cinnamaldehyde proceed via iminium ion intermediates. nih.gov |

| 2 | Nucleophilic Attack | Transition state for C-Nu bond formation at the β-carbon | Transition state calculations for thiol additions to enones have been performed to understand reactivity. semanticscholar.org |

| 3 | Protonation | Enolate intermediate | The initial adduct is an enolate or a related stabilized anion. |

| 4 | Product Formation | Final neutral adduct | The final step is the protonation of the enolate to yield the product. |

Strategic Applications of 3 2 Chloro 4 Fluorophenyl Acrylaldehyde As a Versatile Chemical Synthon

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of the α,β-unsaturated aldehyde functionality in 3-(2-Chloro-4-fluorophenyl)acrylaldehyde makes it an excellent starting material for the synthesis of a wide variety of complex organic molecules, including heterocyclic and carbocyclic systems.

Construction of Heterocyclic Systems Utilizing this compound

The electrophilic nature of the carbonyl carbon and the β-carbon of the enal system allows for a range of cyclization reactions with various nucleophiles, leading to the formation of diverse heterocyclic rings.

Pyrimidines: One of the key applications of α,β-unsaturated carbonyl compounds is in the synthesis of pyrimidine (B1678525) derivatives. While direct experimental data for this compound is not extensively documented in publicly available literature, the general and well-established synthesis of pyrimidines involves the condensation of chalcone-like compounds (which are structurally analogous to the target molecule) with guanidine (B92328) nitrate (B79036) in the presence of a base. ijprajournal.com This reaction proceeds via a Michael addition of guanidine to the enone system, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring. It is highly probable that this compound would undergo a similar reaction to yield 4-(2-chloro-4-fluorophenyl)-substituted pyrimidines, which are of interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine scaffold. ijprajournal.comnih.gov

Pyrazoles: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazine (B178648) derivatives is a fundamental and widely used transformation in heterocyclic chemistry. nih.govmdpi.com The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the acrylaldehyde, followed by cyclization and dehydration. This methodology can be applied to this compound to produce 5-(2-chloro-4-fluorophenyl)-substituted pyrazoles. The specific substitution pattern on the phenyl ring can influence the electronic properties and, consequently, the biological activity of the resulting pyrazole (B372694) derivatives. mdpi.comnih.gov

Quinolines: Quinolines and their derivatives are another important class of heterocyclic compounds with broad applications. The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis. While not a direct application of the acrylaldehyde itself, derivatives of this compound could potentially be used in modified Skraup or Doebner-von Miller reactions, which utilize α,β-unsaturated aldehydes, to generate quinoline scaffolds bearing the 2-chloro-4-fluorophenyl substituent. nih.govrsc.org

| Heterocycle | General Reactants | Plausible Product from this compound |

| Pyrimidine | Guanidine Nitrate | 4-(2-Chloro-4-fluorophenyl)-pyrimidine |

| Pyrazole | Hydrazine | 5-(2-Chloro-4-fluorophenyl)-pyrazole |

| Quinoline | Anilines (in Skraup or Doebner-von Miller type reactions) | Substituted 2-(2-Chloro-4-fluorophenyl)-quinoline |

Role in the Synthesis of Polycyclic Aromatic Compounds and Carbocycles

The dienophilic nature of the α,β-unsaturated system in this compound allows its participation in cycloaddition reactions, providing a route to carbocyclic and polycyclic aromatic compounds.

Michael Addition Reactions: The β-carbon of the acrylaldehyde is susceptible to nucleophilic attack in Michael addition reactions. pkusz.edu.cnresearchgate.net This reaction can be utilized to form new carbon-carbon bonds, which is a key step in the construction of more complex carbocyclic frameworks. The resulting Michael adduct can then undergo further transformations, such as intramolecular aldol (B89426) condensations, to build cyclic structures.

Application in Functional Material Precursors and Polymer Chemistry

The presence of a polymerizable double bond and a functionalizable aldehyde group makes this compound a potential candidate as a monomer or building block for the synthesis of specialty polymers and advanced organic electronic materials.

Monomer or Building Block for Specialty Polymers and Copolymers

The vinyl group in this compound can potentially undergo polymerization or copolymerization. A patent describes the copolymerization of structurally similar fluoro and chloro ring-disubstituted isobutyl phenylcyanoacrylates with styrene (B11656) via radical initiation. chemrxiv.org This suggests that this compound could also be copolymerized with other monomers to create polymers with tailored properties. The presence of the aldehyde group offers a site for post-polymerization modification, allowing for the introduction of various functionalities.

Precursor for Advanced Organic Electronic Materials

The conjugated π-system of this compound, extending from the phenyl ring to the aldehyde, makes it a potential building block for organic electronic materials. The synthesis of electroactive polymers often involves the polymerization of monomers with extended conjugation. mdpi.com While direct polymerization of the acrylaldehyde might be challenging, it can be derivatized into other functional monomers suitable for producing conductive or semi-conductive polymers. The halogen substituents on the phenyl ring can also influence the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials.

Development of Novel Synthetic Methodologies Facilitated by this compound

The unique reactivity of this compound can be harnessed to develop new synthetic methods. Its bifunctional nature (aldehyde and alkene) allows for its use in tandem or domino reactions, where multiple bonds are formed in a single operation. For instance, a reaction sequence could involve a Michael addition to the double bond followed by an intramolecular reaction involving the aldehyde group. Such strategies can lead to the efficient construction of complex molecular architectures from simple starting materials.

Contributions to Methodology Development in Asymmetric Synthesis

The strategic importance of this compound in organic synthesis is significantly amplified by its potential as a substrate in the development of novel asymmetric methodologies. Its electron-deficient α,β-unsaturated aldehyde framework, featuring a substituted aromatic ring, makes it an ideal candidate for a variety of organocatalyzed enantioselective transformations. While direct studies on this specific molecule are not extensively documented, its structural similarity to other substituted cinnamaldehydes allows for a well-grounded projection of its utility in advancing asymmetric synthesis. The methodologies discussed below represent key areas where this compound can serve as a valuable tool for forging chiral molecules with high stereocontrol.

The primary mechanism underpinning many of these transformations is iminium ion catalysis, a cornerstone of modern organocatalysis. In this activation mode, a chiral secondary amine catalyst, such as a derivative of proline, reversibly reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This process not only lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, enhancing its reactivity towards nucleophiles, but also effectively shields one of the enantiotopic faces of the molecule. The steric hindrance provided by the catalyst's chiral scaffold directs the incoming nucleophile to the opposite face, thereby inducing a high degree of stereoselectivity in the product.

Organocatalytic Asymmetric Epoxidation

One of the key contributions of α,β-unsaturated aldehydes to asymmetric synthesis is their participation in enantioselective epoxidation reactions. The resulting chiral α,β-epoxy aldehydes are highly valuable synthetic intermediates, amenable to a wide range of further transformations. For this compound, an organocatalytic approach employing a chiral bisaryl-silyl-protected pyrrolidine (B122466) catalyst and a simple oxidant like hydrogen peroxide would be anticipated to yield the corresponding epoxide with high enantioselectivity. This methodology is known to be effective for a variety of substituted cinnamaldehydes, proceeding under environmentally benign conditions. nih.govscispace.com The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring of the target molecule is expected to enhance the electrophilicity of the β-carbon, potentially facilitating the epoxidation reaction.

The expected high enantiomeric excess (ee) in these reactions underscores the power of organocatalysis in creating stereochemically rich structures from prochiral precursors. The resulting chiral epoxide of this compound would be a versatile building block for the synthesis of complex molecules.

Table 1: Representative Data for Asymmetric Epoxidation of Substituted Cinnamaldehydes

| Substrate (Cinnamaldehyde Derivative) | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cinnamaldehyde (B126680) | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Hydrogen Peroxide | 85 | 96 |

| 4-Chlorocinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Hydrogen Peroxide | 82 | 97 |

| 4-Nitrocinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Hydrogen Peroxide | 91 | 95 |

Asymmetric Michael Additions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. In the presence of a chiral organocatalyst, the conjugate addition of various nucleophiles, such as malonates, nitroalkanes, or other aldehydes, can proceed with a high degree of enantioselectivity. For instance, the addition of dimethyl malonate, catalyzed by a thiourea-based bifunctional organocatalyst derived from a cinchona alkaloid, would likely afford the corresponding Michael adduct in high yield and enantiomeric excess. These bifunctional catalysts operate through a dual activation mechanism, where the thiourea (B124793) moiety activates the Michael acceptor through hydrogen bonding, and the amine group forms an enamine with the donor, controlling the stereochemical outcome.

The resulting products, bearing a newly formed stereocenter, are highly functionalized and can be further elaborated into a variety of complex chiral molecules. The predictable stereochemical outcome of these reactions makes them a valuable tool in the synthesis of natural products and pharmaceuticals.

Table 2: Representative Data for Asymmetric Michael Addition to Substituted Cinnamaldehydes

| Substrate (Cinnamaldehyde Derivative) | Nucleophile | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinnamaldehyde | Dimethyl Malonate | Thiourea-based Cinchona Alkaloid Derivative | 95 | - | 92 |

| 2-Chlorocinnamaldehyde | Nitromethane (B149229) | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 88 | - | 94 |

| 4-Fluorocinnamaldehyde | Propanal | Diaryprolinol Silyl Ether | 75 | 95:5 | 98 (syn) |

Enantioselective Diels-Alder Reactions

The α,β-unsaturated aldehyde functionality of this compound also allows it to act as a dienophile in asymmetric Diels-Alder reactions. Through iminium ion activation with a chiral secondary amine catalyst, such as a MacMillan catalyst (an imidazolidinone), its reactivity and the stereoselectivity of the cycloaddition can be significantly enhanced. The reaction with a diene like cyclopentadiene (B3395910) would be expected to produce the corresponding cycloadduct with high diastereo- and enantioselectivity.

The ability to construct six-membered rings with multiple, well-defined stereocenters in a single step makes the asymmetric Diels-Alder reaction a powerful tool in organic synthesis. The application of this methodology to substrates like this compound would contribute to the development of efficient routes to complex carbocyclic frameworks.

Table 3: Representative Data for Asymmetric Diels-Alder Reaction of Substituted Cinnamaldehydes

| Substrate (Cinnamaldehyde Derivative) | Diene | Catalyst | Yield (%) | Endo/Exo Ratio | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinnamaldehyde | Cyclopentadiene | MacMillan Catalyst (1st Gen) | 85 | 95:5 | 94 (exo) |

| 2-Nitrocinnamaldehyde | Cyclopentadiene | Diaryprolinol Silyl Ether | 92 | 99:1 | 98 (endo) |

| 4-Methoxycinnamaldehyde | Cyclopentadiene | MacMillan Catalyst (2nd Gen) | 90 | >99:1 | 99 (exo) |

Advanced Analytical and Spectroscopic Characterization Techniques for In Depth Structural and Electronic Analysis of 3 2 Chloro 4 Fluorophenyl Acrylaldehyde

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-(2-chloro-4-fluorophenyl)acrylaldehyde. It provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula, C₉H₆ClFO. The presence of chlorine, with its characteristic isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, provides a distinct isotopic fingerprint that is readily observable in the mass spectrum.

Electron ionization (EI) is a common technique used to induce fragmentation, providing valuable structural information. The fragmentation pattern of this compound is predicted to follow pathways characteristic of conjugated aldehydes and aromatic compounds. A primary fragmentation would be the loss of the formyl radical (•CHO), leading to a stable cation. Subsequent fragmentations could involve the loss of a hydrogen atom, a chlorine atom, or the acetylene (B1199291) molecule (C₂H₂) from the vinyl fragment or the aromatic ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This table presents theoretical data based on the compound's structure and known fragmentation patterns of similar molecules.

| Fragment Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |

| [M]⁺ | [C₉H₆ClFO]⁺ | 184.0142 | Molecular Ion |

| [M+2]⁺ | [C₉H₆³⁷ClFO]⁺ | 186.0113 | Isotopic peak for ³⁷Cl |

| [M-H]⁺ | [C₉H₅ClFO]⁺ | 183.0064 | Loss of a hydrogen atom |

| [M-CHO]⁺ | [C₈H₅ClF]⁺ | 155.0091 | Loss of the formyl radical |

| [C₇H₃ClF]⁺ | [C₇H₃ClF]⁺ | 141.9934 | Loss of acetylene from [M-CHO]⁺ |

| [C₆H₃ClFO-H]⁺ | [C₆H₂ClFO]⁺ | 155.9802 | Loss of propyne (B1212725) from [M-H]⁺ |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and reveals the connectivity and spatial relationships between atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons. The aldehydic proton (H-1) should appear as a doublet far downfield (around 9.7 ppm) due to the deshielding effect of the carbonyl group, with a coupling constant of approximately 7-8 Hz from the adjacent vinylic proton (H-2). The vinylic protons (H-2 and H-3) will appear as doublets, with a large coupling constant (³J ≈ 16 Hz) confirming the E (trans) configuration of the double bond. The aromatic region will display complex splitting patterns due to spin-spin coupling between the three aromatic protons and additional coupling to the fluorine atom.

The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 194 ppm).

2D NMR experiments are crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the aldehydic proton (H-1) and the vinylic proton (H-2), and between H-2 and H-3. It would also map the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. For the expected E-isomer, a NOESY experiment would show no correlation between the aldehydic proton (H-1) and the vinylic proton (H-3), which are on opposite sides of the double bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on known values for structurally similar compounds.

| Atom Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |

| 1 (-CHO) | 9.71 (d, J = 7.7) | 193.9 |

| 2 (-CH=) | 6.70 (dd, J = 16.0, 7.7) | 129.5 |

| 3 (-CH=) | 7.55 (d, J = 16.0) | 151.0 |

| 1' (Ar-C) | - | 131.5 |

| 2' (Ar-C) | - | 136.0 (d, J ≈ 7 Hz) |

| 3' (Ar-CH) | 7.50 (dd, J ≈ 8.7, 5.5 Hz) | 129.8 (d, J ≈ 9 Hz) |

| 4' (Ar-C) | - | 163.0 (d, J ≈ 255 Hz) |

| 5' (Ar-CH) | 7.15 (dd, J ≈ 8.5, 2.5 Hz) | 115.0 (d, J ≈ 22 Hz) |

| 6' (Ar-CH) | 7.30 (ddd, J ≈ 8.7, 8.5, 2.5 Hz) | 118.0 (d, J ≈ 25 Hz) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. For this compound, this technique would unambiguously confirm the E-configuration of the alkene double bond. It would also provide precise measurements of all bond lengths, bond angles, and torsion angles. This data reveals the degree of planarity of the molecule; significant conjugation is expected to favor a largely planar conformation between the phenyl ring and the acrylaldehyde moiety. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and potential π-π stacking interactions, which govern the solid-state properties of the material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The spectra for this compound would be dominated by several key vibrations. The most prominent band in the FT-IR spectrum is expected to be the strong C=O stretching vibration of the conjugated aldehyde. The C=C stretching of the alkene and the aromatic ring will also be clearly visible. The aldehydic C-H stretch typically appears as a pair of medium-intensity bands. The C-F and C-Cl stretching vibrations will appear in the fingerprint region. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C and aromatic ring vibrations.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies This table presents expected frequency ranges for the key functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium / Strong |

| C-H Stretch (Vinylic) | =C-H | 3050 - 3010 | Medium / Strong |

| C-H Stretch (Aldehydic) | O=C-H | 2850 - 2820 & 2750 - 2720 | Medium / Medium |

| C=O Stretch | Conjugated Aldehyde | 1705 - 1680 | Strong / Medium |

| C=C Stretch (Alkene) | C=C | 1640 - 1610 | Medium / Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong / Strong |

| C-F Stretch | Ar-F | 1250 - 1100 | Strong / Weak |

| C-Cl Stretch | Ar-Cl | 850 - 750 | Strong / Medium |

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopic methods, such as circular dichroism (CD), are used to analyze chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. However, the structure of this compound lacks any stereocenters (chiral carbons) or elements of planar or axial chirality. The molecule possesses a plane of symmetry and is therefore achiral. Consequently, it will not exhibit optical activity, and chiroptical spectroscopic methods are not applicable for its analysis.

Theoretical and Computational Investigations of 3 2 Chloro 4 Fluorophenyl Acrylaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, utilized to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which molecular properties are derived. For 3-(2-Chloro-4-fluorophenyl)acrylaldehyde, DFT studies would focus on optimizing the molecular geometry to find its most stable three-dimensional structure.

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. researchgate.net

In studies of related compounds, such as 3-chloro-4-fluoronitrobenzene, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these properties. prensipjournals.comprensipjournals.com Similar calculations for this compound would reveal how the chloro, fluoro, and acrylaldehyde substituents modulate the electronic landscape of the phenyl ring. The Molecular Electrostatic Potential (MEP) surface, another DFT-derived property, would map the regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack.

Interactive Table: Hypothetical DFT-Calculated Electronic Properties

This table presents expected values for this compound based on typical DFT results for similar aromatic aldehydes.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

| Total Energy | -988 Hartree | The calculated total electronic energy of the molecule at its optimized geometry. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in different environments (e.g., in solution). rsc.orgnih.gov

For a molecule like this compound, which has rotatable bonds between the phenyl ring and the acrylaldehyde group, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule behaves in a real-world system, where it is not fixed in a single conformation.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices are derived from the change in electron density and are used to predict the most reactive sites within a molecule.

Fukui functions (f(r)) are particularly valuable for identifying local reactivity. researchgate.net They indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. This helps pinpoint the atoms most susceptible to:

Nucleophilic attack (where f+(r) is large), indicating sites that can best stabilize an additional electron.

Electrophilic attack (where f-(r) is large), indicating sites from which an electron is most easily removed.

Radical attack (where f0(r) is large).

For this compound, Fukui function analysis would likely identify the carbonyl carbon of the aldehyde group as a primary site for nucleophilic attack and the oxygen atom as a nucleophilic center. The aromatic ring would also exhibit sites susceptible to electrophilic substitution, influenced by the directing effects of the halogen and acrylaldehyde substituents.

Other global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Interactive Table: Hypothetical Reactivity Descriptors

This table illustrates the type of data generated from a conceptual DFT analysis of this compound.

| Atom/Region | Fukui Function (f+) | Fukui Function (f-) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | 0.15 | 0.02 | Highly susceptible to nucleophilic attack. |

| Carbonyl Oxygen (C=O) | 0.03 | 0.18 | Site for electrophilic attack. |

| C6 of Phenyl Ring | 0.08 | 0.05 | Potential site for nucleophilic aromatic substitution. |

| C5 of Phenyl Ring | 0.04 | 0.09 | Potential site for electrophilic attack. |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, Vibrational frequencies)

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. researchgate.net Comparing this computed spectrum with experimental data helps in assigning specific absorption bands to particular molecular motions, such as C=O stretching, C-H bending, or C-Cl stretching. For accuracy, calculated frequencies are often scaled to correct for approximations in the theoretical model and anharmonicity. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). prensipjournals.comprensipjournals.com The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard reference. Predicting the NMR spectra for this compound would be particularly useful for assigning the signals of the aromatic protons and carbons, whose shifts are subtly influenced by the electronic effects of the three different substituents. The prediction of the ¹⁹F chemical shift is also a key application, as this value is highly sensitive to the electronic environment. nih.govrsc.org

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

This table shows a comparison of expected computational predictions and potential experimental values for key spectroscopic features.

| Spectroscopic Feature | Predicted Value (Computational) | Typical Experimental Value | Assignment |

| IR Frequency (C=O stretch) | 1715 cm⁻¹ (scaled) | 1690 cm⁻¹ | Carbonyl group of the aldehyde. |

| IR Frequency (C-F stretch) | 1245 cm⁻¹ (scaled) | 1230 cm⁻¹ | Carbon-Fluorine bond vibration. |

| ¹H NMR Shift (Aldehyde H) | 9.8 ppm | 9.7 ppm | Proton of the -CHO group. |

| ¹³C NMR Shift (Carbonyl C) | 192.5 ppm | 190.8 ppm | Carbon of the C=O group. |

| ¹⁹F NMR Shift | -112 ppm | -114 ppm | Fluorine atom on the phenyl ring. |

In Silico Modeling of Synthetic Pathways and Reaction Efficiencies for this compound

Beyond analyzing the final molecule, computational methods can model the chemical reactions used for its synthesis. This field of in silico modeling helps chemists understand reaction mechanisms, predict outcomes, and optimize conditions.

The synthesis of this compound would likely involve a condensation reaction, such as a Claisen-Schmidt condensation between 2-chloro-4-fluorobenzaldehyde (B1630644) and acetaldehyde (B116499), or a Wittig reaction. smolecule.com Computational chemistry can be used to model these pathways:

Reaction Mechanism Studies: DFT can be used to calculate the energies of reactants, transition states, and products for each step in a proposed mechanism. This allows for the determination of activation energies, which control the reaction rate. By mapping the entire reaction coordinate, the rate-determining step can be identified.

Catalyst Effects: If a catalyst is used (e.g., an acid or base in a condensation reaction), computational models can investigate how the catalyst interacts with the reactants to lower the activation energy barrier.

Predicting Regio- and Stereoselectivity: For reactions with multiple possible outcomes, computational modeling can predict which product is energetically favored.

Reaction Efficiency: While predicting exact chemical yields is challenging, computational models can provide insights into reaction feasibility and potential side reactions by comparing the activation energies of competing pathways. A pathway with a significantly lower energy barrier is more likely to be efficient.

Such in silico studies provide a theoretical framework for designing and optimizing the synthesis of this compound, potentially reducing the amount of empirical experimentation required. nih.govmdpi.com

Structure Reactivity Relationship Studies of 3 2 Chloro 4 Fluorophenyl Acrylaldehyde and Its Analogs

Impact of Halogen Substitution Pattern on Reactivity and Selectivity

The nature and position of halogen substituents on the phenyl ring of cinnamaldehyde (B126680) analogs play a crucial role in modulating their chemical reactivity and the selectivity of their reactions. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The inductive effect generally decreases with distance from the reaction center, while the resonance effect is most pronounced for substituents at the ortho and para positions.

In the context of 3-(2-chloro-4-fluorophenyl)acrylaldehyde, both the chlorine and fluorine atoms are electron-withdrawing. This withdrawal of electron density enhances the electrophilicity of the entire conjugated system, including the β-carbon and the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. libretexts.orglibretexts.org For instance, in a Michael addition reaction, a more electron-deficient β-carbon will react more readily with a soft nucleophile. masterorganicchemistry.comlibretexts.org

The selectivity between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon) can also be influenced by the halogen substitution pattern. libretexts.org Generally, hard nucleophiles tend to favor 1,2-addition, while soft nucleophiles favor 1,4-addition. youtube.com By altering the electronic properties of the phenyl ring, different halogen substituents can influence the relative hardness or softness of the electrophilic centers, thereby affecting the reaction's regioselectivity.

To illustrate the potential impact of different halogen substitution patterns on reactivity, the following table presents a qualitative comparison of expected reactivity in nucleophilic addition reactions for various hypothetical analogs. Increased reactivity is generally correlated with a greater net electron-withdrawing effect from the substituents.

| Compound | Substitution Pattern | Expected Relative Reactivity in Nucleophilic Addition | Rationale |

|---|---|---|---|

| 3-Phenylacrylaldehyde | Unsubstituted | Baseline | Reference compound with no electronic perturbation from halogens. |

| 3-(4-Fluorophenyl)acrylaldehyde | para-Fluoro | Increased | Strong inductive effect of fluorine increases electrophilicity. |

| 3-(4-Chlorophenyl)acrylaldehyde | para-Chloro | Increased | Strong inductive effect of chlorine increases electrophilicity. |

| 3-(2-Chlorophenyl)acrylaldehyde | ortho-Chloro | Increased (with potential steric hindrance) | Inductive effect enhances reactivity, but the ortho position may sterically hinder the approach of the nucleophile. chemistrysteps.com |

| 3-(2,4-Dichlorophenyl)acrylaldehyde | 2,4-Dichloro | Significantly Increased | Additive electron-withdrawing effects of two chlorine atoms strongly enhance electrophilicity. |

| This compound | 2-Chloro, 4-Fluoro | Significantly Increased | Combined strong inductive effects of both chlorine and fluorine render the conjugated system highly electron-deficient. |

Electronic and Steric Effects of the 2-Chloro-4-fluorophenyl Moiety on Reaction Pathways

The 2-chloro-4-fluorophenyl group in this compound imparts a unique combination of electronic and steric effects that govern its reaction pathways.

Electronic Effects: Both the chlorine atom at the ortho position and the fluorine atom at the para position are strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it withdraws electron density from the acrylaldehyde side chain. This electronic pull makes both the carbonyl carbon and the β-carbon more electrophilic and thus more reactive towards nucleophiles. libretexts.orglibretexts.org

The fluorine atom at the para position can also exert a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the aromatic ring. However, for halogens, the -I effect typically outweighs the +M effect. The chlorine atom at the ortho position also has a potential +M effect, but it is generally weaker than that of fluorine. The net result is a strong polarization of the conjugated system, facilitating reactions such as Michael additions, cycloadditions, and reductions.

Steric Effects: The chlorine atom at the ortho position introduces significant steric hindrance around the connection point of the phenyl ring and the acrylaldehyde chain. libretexts.org This steric bulk can influence the conformation of the molecule, potentially affecting the planarity of the conjugated system. Furthermore, the ortho-chloro group can sterically shield one face of the molecule, which could lead to diastereoselectivity in reactions where a new stereocenter is formed. For example, in an asymmetric synthesis, the ortho substituent could direct an incoming reagent to the opposite, less hindered face. chemistrysteps.com The steric hindrance from the ortho-chloro group may also disfavor reactions that require a bulky transition state involving the ortho position. libretexts.org

The interplay of these electronic and steric effects is summarized in the table below, comparing the 2-chloro-4-fluorophenyl moiety to other substitution patterns.

| Substituent Moiety | Dominant Electronic Effect | Steric Hindrance at Ortho Position | Predicted Impact on Reaction Pathways |

|---|---|---|---|

| Phenyl | Neutral | Low | Baseline reactivity. |

| 4-Fluorophenyl | Strong -I, Weak +M | Low | Enhanced reactivity towards nucleophiles due to electronic withdrawal. |

| 2-Chlorophenyl | Strong -I, Weak +M | High | Enhanced electronic reactivity, but potential for rate reduction or stereochemical influence due to steric hindrance. |

| 4-Methoxyphenyl | Weak -I, Strong +M | Low | Decreased reactivity towards nucleophiles due to overall electron-donating nature. |

| 2-Chloro-4-fluorophenyl | Very Strong -I | High | Significantly enhanced reactivity towards nucleophiles due to strong electronic withdrawal, coupled with potential steric directing effects from the ortho-chloro group. |

Quantitative Structure-Reactivity Relationships (QSAR/LFER) Applied to this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSAR) and Linear Free Energy Relationships (LFER) are powerful tools for understanding and predicting how changes in molecular structure affect reactivity. askfilo.comwikipedia.org These models are particularly useful for series of related compounds, such as derivatives of this compound.

One of the most well-known LFERs is the Hammett equation:

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction of a substituted compound.

k₀ is the rate constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. utexas.edu

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge in the transition state. ic.ac.uk

For reactions involving derivatives of this compound, such as their reaction with a nucleophile, a Hammett plot could be constructed by measuring the reaction rates for a series of analogs with different substituents on the phenyl ring. A linear correlation between log(k/k₀) and the Hammett substituent constants (σ) would provide strong evidence for the role of electronic effects in determining the reaction rate. dalalinstitute.com

The following table provides a hypothetical example of data that could be used to generate a Hammett plot for the reaction of substituted cinnamaldehydes with a nucleophile.

| Substituent (at para-position) | Hammett Constant (σp) | Hypothetical Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.25 | -0.60 |

| -CH₃ | -0.17 | 0.50 | -0.30 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 3.50 | 0.54 |

| -CN | 0.66 | 20.0 | 1.30 |

| -NO₂ | 0.78 | 45.0 | 1.65 |

In this hypothetical scenario, the positive slope of a plot of log(k/k₀) versus σp would indicate a positive ρ value, suggesting that the reaction is facilitated by electron-withdrawing substituents. This would be consistent with a reaction mechanism where a negative charge develops in the transition state, such as in a nucleophilic attack on the β-carbon.

QSAR studies on cinnamaldehyde analogs have also been performed to correlate their biological activities with their structural properties. nih.govkoreascience.krmdpi.com These studies often employ computational methods to determine various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then use statistical analysis to build a model that relates these descriptors to the observed activity. Such an approach could be applied to derivatives of this compound to guide the design of new analogs with optimized reactivity or biological function.

Emerging Research Directions and Future Prospects for 3 2 Chloro 4 Fluorophenyl Acrylaldehyde in Chemical Sciences

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The fields of chemical synthesis and process optimization are being revolutionized by automation and high-throughput experimentation (HTE). These technologies enable the rapid screening of numerous reaction conditions in parallel, significantly accelerating the discovery and development of new synthetic routes. researchgate.net For a molecule like 3-(2-Chloro-4-fluorophenyl)acrylaldehyde, integration into such platforms holds considerable promise.

Automated flow chemistry setups can offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling reactive intermediates. nih.govyoutube.com This approach could streamline the multi-step synthesis of this compound derivatives, improving reproducibility and scalability while minimizing waste. researchgate.net

Furthermore, HTE can be employed to rapidly optimize transformations involving this aldehyde. researchgate.net By using microplate formats, researchers can screen hundreds of catalysts, solvents, bases, and other additives simultaneously to identify the optimal conditions for a desired reaction, such as a carbon-carbon bond formation or a selective reduction. nih.gov This data-rich approach not only speeds up optimization but also provides deeper insights into reaction mechanisms.

Table 1: Illustrative High-Throughput Experimentation (HTE) Plate Design for a Michael Addition Reaction with this compound

| Well | Catalyst (Organocatalyst) | Solvent | Temperature (°C) | Nucleophile |

|---|---|---|---|---|

| A1 | L-Proline | DMSO | 25 | Malononitrile |

| A2 | L-Proline | Toluene | 25 | Malononitrile |

| A3 | L-Proline | CH3CN | 25 | Malononitrile |

| B1 | Thiourea (B124793) Derivative | DMSO | 25 | Malononitrile |

| B2 | Thiourea Derivative | Toluene | 25 | Malononitrile |

| B3 | Thiourea Derivative | CH3CN | 25 | Malononitrile |

| C1 | MacMillan Catalyst | DMSO | 0 | Malononitrile |

| C2 | MacMillan Catalyst | Toluene | 0 | Malononitrile |

| C3 | MacMillan Catalyst | CH3CN | 0 | Malononitrile |

Exploration of Novel Catalytic Systems for Transformations of this compound

The reactivity of the α,β-unsaturated aldehyde moiety in this compound makes it an excellent substrate for a wide range of catalytic transformations. A key challenge and area of opportunity lies in achieving high selectivity. nih.gov

Selective Hydrogenation: The presence of both a C=C and a C=O bond offers a classic chemoselectivity challenge. umaine.eduresearchgate.net Developing novel heterogeneous or homogeneous catalysts could allow for the selective hydrogenation of either the alkene to produce 3-(2-Chloro-4-fluorophenyl)propanal or the aldehyde to yield 3-(2-Chloro-4-fluorophenyl)prop-2-en-1-ol. nih.govresearchgate.net For instance, certain bimetallic catalysts have shown high selectivity for the C=O bond in similar cinnamaldehyde (B126680) systems. nih.gov

Asymmetric Catalysis: Organocatalysis presents a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. acs.orgacs.org Chiral secondary amine catalysts, such as prolinol derivatives, can activate this compound towards enantioselective conjugate additions, cycloadditions, or functionalization at the γ-position via dienamine catalysis. semanticscholar.org This opens pathways to a vast array of chiral molecules that are valuable in medicinal chemistry.

Oxidation and C-H Functionalization: Modern catalytic methods could also be applied. For example, visible-light-promoted organocatalytic aerobic oxidation offers a green route to synthesize related α,β-unsaturated carbonyl compounds. rsc.org Furthermore, catalytic systems could be explored for direct C-H functionalization of the aromatic ring, adding another layer of complexity to the accessible molecular structures.

Table 2: Potential Catalytic Transformations of this compound

| Transformation Type | Catalytic System | Potential Product | Significance |

|---|---|---|---|

| Chemoselective Hydrogenation (C=O) | TiO2-supported CoRe | 3-(2-Chloro-4-fluorophenyl)prop-2-en-1-ol | Access to allylic alcohols |

| Chemoselective Hydrogenation (C=C) | Polystyrene-supported Pd/C | 3-(2-Chloro-4-fluorophenyl)propanal | Access to saturated aldehydes |

| Asymmetric Michael Addition | Chiral Thiourea Catalyst | Chiral γ-functionalized aldehyde | Enantioselective C-C bond formation |

| Asymmetric Diels-Alder | MacMillan Imidazolidinone Catalyst | Chiral cyclohexene (B86901) derivatives | Rapid construction of cyclic systems |

| γ-Oxidation | Dienamine Catalysis (e.g., with BPO) | γ-Benzoyloxy derivative | Remote functionalization |

Rational Design of New Reagents and Building Blocks Inspired by this compound

The unique combination of functional groups makes this compound an attractive starting point for the rational design of more complex and specialized chemical building blocks. nih.gov Its structure is analogous to fluorinated chalcones, which are recognized as valuable precursors for a wide range of heterocyclic compounds. mdpi.comnih.gov

The aldehyde can be converted into other functional groups such as imines, oximes, or nitriles, which can then participate in various cyclization reactions. The electron-deficient alkene is a prime candidate for reactions with dinucleophiles to construct five- or six-membered rings. For instance, reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives could lead to pyrazolines and isoxazolines, respectively. The fluorinated phenyl ring not only influences the electronic properties of the molecule but also serves as a valuable motif in medicinal chemistry, known for enhancing metabolic stability and binding affinity. mdpi.com By leveraging these features, new libraries of fluorinated heterocyclic compounds can be synthesized for screening in drug discovery programs. researchgate.net

Table 3: Examples of New Building Blocks Derived from this compound

| Modification | Derived Building Block | Potential Application |

|---|---|---|

| Reaction with Hydrazine | 5-(2-Chloro-4-fluorophenyl)-2-pyrazoline | Synthesis of pyrazole-based heterocycles |

| Oxidation of Aldehyde | 3-(2-Chloro-4-fluorophenyl)acrylic acid | Precursor for amides, esters, and other acid derivatives |

| Wittig Reaction | 1-(2-Chloro-4-fluorophenyl)-1,3-butadiene derivative | Diels-Alder diene component |

| Corey-Fuchs Reaction | 1-(2-Chloro-4-fluorophenyl)-3-buten-1-yne | Substrate for Sonogashira coupling and click chemistry |

Sustainable and Eco-Friendly Chemical Transformations Involving this compound

The principles of green chemistry offer a framework for developing more environmentally benign chemical processes. rroij.comnih.gov Applying these principles to transformations of this compound is a key area for future research.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Ene-reductases could be used for the asymmetric reduction of the C=C bond, while various alcohol dehydrogenases or carboxylic acid reductases (CARs) could target the carbonyl group. researchgate.netmanchester.ac.uknih.gov These biocatalytic routes can provide access to chiral alcohols or saturated aldehydes with high optical purity, avoiding the need for heavy metal catalysts. researchgate.net

Green Solvents and Conditions: Moving away from traditional volatile organic solvents is a core goal of green chemistry. rroij.com Research could focus on performing reactions in water, supercritical CO2, or ionic liquids. bepls.com Additionally, solvent-free methods, such as solid-state grinding or microwave-assisted synthesis, have proven effective for similar reactions like chalcone (B49325) synthesis and could be adapted for this compound. scienceandtechnology.com.vn These techniques often lead to shorter reaction times, higher yields, and a significant reduction in waste. gctlc.org

Table 4: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach

| Parameter | Traditional Approach (e.g., Reduction) | Green Chemistry Approach |

|---|---|---|

| Reducing Agent | Metal hydrides (e.g., NaBH4) | Biocatalyst (e.g., Ene-reductase in whole cells) |

| Solvent | Anhydrous organic solvent (e.g., THF, Methanol) | Aqueous buffer (Water) |

| Temperature | Often requires cooling (0 °C) or heating | Ambient temperature (~25-37 °C) |

| Byproducts | Inorganic salts (waste stream) | Biodegradable cellular material |

| Selectivity | May require protecting groups for chemoselectivity | High chemo-, regio-, and stereoselectivity |

| Atom Economy | Moderate | High |

Unexplored Reaction Pathways and Advanced Synthetic Applications in Specialized Chemical Fields

Beyond established transformations, this compound is a substrate ripe for the exploration of novel and more complex reaction pathways.

Multicomponent Reactions (MCRs): As a versatile electrophile, this compound is an ideal candidate for MCRs, which allow for the construction of complex molecular architectures in a single step. researchgate.net For example, it could participate in reactions to form highly substituted pyridines, dihydropyrimidinones, or other medicinally relevant scaffolds, offering a rapid route to molecular diversity. researchgate.net

Cycloaddition Reactions: The electron-deficient nature of the alkene makes it a potent dienophile or dipolarophile. researchgate.net Its potential in thermal or photoinduced [4+2] cycloadditions with electron-rich dienes is largely unexplored. nih.gov Similarly, [3+2] cycloadditions with azides, nitrile oxides, or nitrones could provide straightforward access to a variety of five-membered heterocycles. These reactions could potentially be rendered asymmetric through the use of chiral Lewis acid catalysts.

Advanced Materials: The conjugated system and the presence of fluorine suggest potential applications in materials science. Derivatives of this compound could be investigated as building blocks for organic semiconductors, liquid crystals, or polymers with tailored electronic and photophysical properties.

Table 5: Potential Unexplored Reaction Pathways and Applications

| Reaction Pathway | Reactant Types | Potential Product Class | Specialized Field of Application |

|---|---|---|---|

| Multi-component Reaction (e.g., Hantzsch-type) | β-ketoester, Ammonia (B1221849) source | Highly substituted dihydropyridines | Medicinal Chemistry |

| [4+2] Diels-Alder Cycloaddition | Electron-rich dienes (e.g., Danishefsky's diene) | Functionalized cyclohexene derivatives | Complex Molecule Synthesis |

| [3+2] Dipolar Cycloaddition | Azomethine ylides, Nitrones | Substituted pyrrolidines, Isoxazolidines | Heterocyclic Chemistry |

| Radical-Polar Crossover Reactions | Alkenes via photoredox catalysis | Homoallylic alcohols | Asymmetric Synthesis |

| Polymerization | Monomer co-reactants | Conjugated polymers | Materials Science |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Chloro-4-fluorophenyl)propanal |

| 3-(2-Chloro-4-fluorophenyl)prop-2-en-1-ol |

| L-Proline |

| Malononitrile |

| 5-(2-Chloro-4-fluorophenyl)-2-pyrazoline |

| 3-(2-Chloro-4-fluorophenyl)acrylic acid |

| 1-(2-Chloro-4-fluorophenyl)-1,3-butadiene |